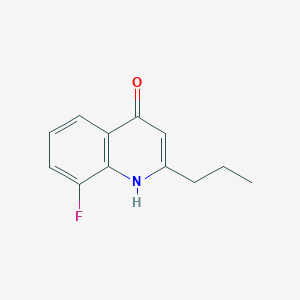

8-Fluoro-2-propyl-4-quinolinol

Description

Significance of Fluoroquinoline Derivatives in Contemporary Medicinal Chemistry Research

The introduction of a fluorine atom into the quinoline (B57606) scaffold, creating fluoroquinoline derivatives, has been a significant strategy in modern medicinal chemistry. researchgate.net Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net This can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability. researchgate.netekb.eg Consequently, fluoroquinolones have emerged as a prominent class of compounds, particularly recognized for their potent antibacterial activity. tandfonline.comnih.gov Research continues to uncover new therapeutic applications for these derivatives, extending to antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govjst.go.jp

General Overview of 4-Quinolinol Scaffolds and their Research Relevance

Within the broader quinoline class, 4-quinolinol scaffolds, also known as 4-hydroxyquinolines, represent a particularly important subgroup. mdpi.comchemrxiv.org These compounds are characterized by a hydroxyl group at the C-4 position of the quinoline ring and can exist in tautomeric equilibrium with their 4-quinolone form. chemrxiv.org The 4-quinolinol core is found in numerous biologically active molecules and natural products. mdpi.comchemrxiv.org Researchers have demonstrated that derivatives of this scaffold possess a wide range of pharmacological activities, including antibacterial, antimalarial, and anticancer properties. mdpi.comresearchgate.netresearchgate.net The ability to functionalize the scaffold at various positions allows for the generation of large and diverse chemical libraries for drug discovery programs. chemrxiv.orgresearchgate.net

Structural Context of 8-Fluoro-2-propyl-4-quinolinol within the Quinoline Class

This compound is a specific derivative that combines key structural features from the aforementioned classes. It possesses the fundamental 4-quinolinol core, a fluorine atom at the 8-position, and a propyl group at the 2-position. The fluorine substitution at the C-8 position is a known strategy to modulate biological activity. researchgate.net The presence of an alkyl group, in this case, a propyl group at the C-2 position, is a common feature in many biologically active quinolones. mdpi.com The specific arrangement of these substituents on the quinoline scaffold gives this compound its unique chemical identity and potential for specific biological interactions.

Table 1: Key Chemical Information for this compound

| Identifier | Value |

| IUPAC Name | 8-Fluoro-2-propylquinolin-4-ol |

| CAS Number | 1070879-95-6 labshake.com |

| Molecular Formula | C12H12FNO labshake.com |

| Molecular Weight | 205.23 g/mol labshake.com |

| Synonyms | This compound; 8-Fluoro-4-hydroxy-2-propylquinoline chemwhat.pk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1070879-95-6 |

|---|---|

Molecular Formula |

C12H12FNO |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

8-fluoro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12FNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15) |

InChI Key |

JZPNQIKHMCSDPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Fluoro 2 Propyl 4 Quinolinol

Historical Development of Quinolinol Synthesis Relevant to 8-Fluoro-2-propyl-4-quinolinol

The synthesis of the quinoline (B57606) ring system, the core of this compound, has a rich history dating back to the 19th century. Several classical named reactions have been foundational in accessing quinoline and its hydroxylated derivatives, quinolinols. These methods, while historically significant, often require harsh conditions but have laid the groundwork for modern synthetic strategies.

Key historical syntheses relevant to the 4-quinolinol framework include:

Conrad-Limpach Synthesis (1887): This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate and typically requires high temperatures (around 250 °C) for the final cyclization step to form the 4-hydroxyquinoline (B1666331) product. wikipedia.orgsynarchive.com The choice of reaction conditions is critical; lower temperatures can favor the formation of a Schiff base, while higher temperatures promote the cyclization. wikipedia.org

Knorr Quinoline Synthesis (1886): This reaction synthesizes 2-hydroxyquinolines from β-ketoanilides using a strong acid like sulfuric acid for cyclization. wikipedia.org While primarily for 2-hydroxyquinolines, variations in reaction conditions, such as the amount of acid, can sometimes lead to the formation of 4-hydroxyquinolines as competing products. wikipedia.org

Gould-Jacobs Reaction (1939): This reaction builds the 4-hydroxyquinoline skeleton from an aniline (B41778) and diethyl ethoxymethylenemalonate. iipseries.org The process involves condensation, cyclization via heating, and subsequent hydrolysis and decarboxylation to yield the 4-quinolinol. nih.gov

These foundational methods established the core principle of constructing the quinoline ring by condensing anilines with three-carbon units, a strategy that continues to be adapted in contemporary syntheses.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires a multi-step approach that strategically introduces the fluoro, propyl, and hydroxyl groups onto the quinoline core. This process can be conceptually broken down into the formation of precursors and intermediates, followed by key transformations to install the required substituents and form the final heterocyclic framework.

Precursor Synthesis and Intermediate Transformations

A logical synthetic approach would involve the condensation of a substituted aniline with a suitable β-ketoester, following the principles of the Conrad-Limpach synthesis. The key precursors for this route would be 2-fluoroaniline (B146934) and an appropriate β-ketoester, such as ethyl 3-oxohexanoate .

The reaction would proceed as follows:

Condensation: 2-fluoroaniline reacts with ethyl 3-oxohexanoate. The amino group of the aniline attacks the ketone carbonyl of the β-ketoester.

Intermediate Formation: This initial reaction forms an enamine intermediate, which is crucial for the subsequent cyclization step.

Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures. This intramolecular reaction closes the ring to form the quinoline framework. This step is often the most demanding, requiring significant thermal energy to overcome the activation barrier.

Fluorination Strategies for the Quinoline Core

Introducing a fluorine atom onto an aromatic ring, particularly a heterocyclic system like quinoline, can be challenging. For the synthesis of this compound, the fluorine is typically introduced at the beginning of the synthesis by using a fluorinated precursor, namely 2-fluoroaniline.

Alternative strategies for direct fluorination of a pre-formed quinoline ring exist, though they can present challenges with regioselectivity:

Electrophilic Fluorination: This involves treating the quinoline core with an electrophilic fluorine source. However, direct C-H fluorination of electron-deficient azaarenes like quinoline can be difficult due to the high energy of the reaction intermediates. rwth-aachen.de

Nucleophilic Fluorination: This approach is also challenging due to the high energy of the Meisenheimer intermediates that form. rwth-aachen.de However, recent advances have explored new concepts like concerted nucleophilic aromatic substitution to overcome these barriers. rwth-aachen.de

Elemental Fluorine: Selective fluorination of quinoline derivatives at the 2-position has been achieved using elemental fluorine-iodine mixtures at room temperature. rsc.org

Given these challenges, utilizing a commercially available, pre-fluorinated starting material like 2-fluoroaniline is often the most efficient and regioselective method for incorporating the fluorine atom at the desired 8-position.

Introduction of the Propyl Moiety

The 2-propyl group is introduced via the choice of the β-ketoester in the initial condensation step. By using ethyl 3-oxohexanoate , which contains a propyl group attached to the carbonyl carbon, the subsequent cyclization reaction directly installs the propyl group at the 2-position of the resulting quinolinol ring.

The general structure of the β-ketoester, R-CO-CH₂-COOR', determines the substituent at the 2-position of the final quinolinol. In this case, R is the propyl group (CH₃CH₂CH₂-).

| Reactant | Structure | Role in Synthesis |

| 2-Fluoroaniline | C₆H₄FNH₂ | Provides the benzene (B151609) ring with the 8-fluoro substituent and the nitrogen atom for the quinoline core. |

| Ethyl 3-oxohexanoate | CH₃(CH₂)₂COCH₂COOC₂H₅ | Provides the carbon backbone for the pyridine (B92270) ring and introduces the 2-propyl group. |

Formation of the 4-Quinolinol Framework

The final step in constructing the core of this compound is the intramolecular cyclization, a key feature of the Conrad-Limpach synthesis. synarchive.com

The mechanism involves:

Formation of an enamine from the reaction of 2-fluoroaniline and ethyl 3-oxohexanoate.

An electrocyclic ring-closing reaction upon heating. wikipedia.org This step is typically the rate-determining step and requires high temperatures, often in an inert, high-boiling solvent like mineral oil to improve yields. wikipedia.org

Elimination of ethanol (B145695) from the cyclized intermediate.

Tautomerization to yield the final, stable 4-hydroxyquinoline (or its 4-quinolone tautomer). wikipedia.org The product is often represented as the 4-hydroxyquinoline (enol form), but it is believed that the 4-quinolone (keto form) is the predominant tautomer. wikipedia.org

Novel Synthetic Routes and Green Chemistry Approaches for Fluoroquinolinols

While classical methods for quinolinol synthesis are robust, they often suffer from drawbacks such as harsh reaction conditions (high temperatures), the use of hazardous solvents, and the generation of significant waste. sruc.ac.ukresearchgate.net Modern synthetic chemistry emphasizes the development of more sustainable and efficient "green" methodologies.

Recent developments in the synthesis of fluoroquinolones and related compounds focus on several key principles of green chemistry: sruc.ac.ukresearchgate.net

Use of Greener Solvents: Replacing high-boiling, petroleum-based solvents with more environmentally benign alternatives like water or supercritical fluids. primescholars.comacs.org

Catalysis: Employing novel, recyclable, and environmentally friendly catalysts to lower the activation energy of reactions, allowing them to proceed under milder conditions. sruc.ac.ukresearchgate.net This can reduce energy consumption and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and with fewer side products compared to conventional heating. primescholars.comresearchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel. This reduces the need for intermediate purification steps, saving time, solvents, and materials. researchgate.net

These green chemistry approaches aim to make the synthesis of fluoroquinolinols more cost-effective, safer for human health, and better for the environment. sruc.ac.ukresearchgate.net The development of such processes is highly desirable for the modern pharmaceutical market. synarchive.comresearchgate.net

| Green Chemistry Approach | Description | Potential Advantage for Fluoroquinolinol Synthesis |

| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times, improved yields, and cleaner reactions. primescholars.com |

| Novel Catalysts | Employment of recyclable and environmentally friendly catalysts. | Milder reaction conditions, lower energy use, and easier product purification. sruc.ac.uk |

| Greener Solvents | Use of water, ionic liquids, or supercritical fluids instead of volatile organic compounds. | Reduced environmental impact and improved safety. primescholars.com |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste, and lower costs. researchgate.net |

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is centered around the nucleophilicity of the 4-hydroxyl group and the potential for electrophilic and nucleophilic substitution on the quinoline core. Derivatization studies, extrapolated from related compounds, aim to modify its properties for various applications by introducing diverse functional groups.

The functional groups of this compound, particularly the 4-hydroxyl group, are amenable to a variety of interconversions. These transformations are crucial for creating key intermediates for further analog synthesis.

One of the most common and synthetically useful transformations of 4-hydroxyquinolines is the conversion of the hydroxyl group into a leaving group, typically a halogen. For instance, treatment of a 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 4-chloroquinoline. This transformation is a pivotal step as the 4-chloro derivative serves as a versatile precursor for a range of nucleophilic substitution reactions.

The resulting 4-chloro-8-fluoro-2-propylquinoline can then react with various nucleophiles to introduce a wide array of functionalities at the 4-position. For example, reaction with amines would lead to the formation of 4-aminoquinoline (B48711) derivatives. Similarly, reaction with alkoxides or thiolates would yield 4-alkoxy and 4-thioalkylquinolines, respectively.

The hydroxyl group can also undergo O-alkylation under appropriate basic conditions using alkyl halides as electrophiles. This reaction would produce 4-alkoxy-8-fluoro-2-propylquinoline ethers.

The reactivity of the quinoline ring itself allows for further modifications. While the electron-donating nature of the hydroxyl group (in its tautomeric 4-quinolone form) and the directing effects of the other substituents can influence the regioselectivity, electrophilic substitution reactions on the benzene ring of the quinoline are possible. However, the presence of the deactivating fluoro group at the 8-position would likely direct incoming electrophiles to other positions. More advanced C-H functionalization strategies, directed by the existing functional groups, could also be employed for selective modifications at various positions on the quinoline scaffold.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | POCl₃ | 4-Chloro-8-fluoro-2-propylquinoline | Hydroxyl to Chloro Conversion |

| 4-Chloro-8-fluoro-2-propylquinoline | R-NH₂ | 4-(Alkyl/Aryl)amino-8-fluoro-2-propylquinoline | Nucleophilic Substitution (Amination) |

| 4-Chloro-8-fluoro-2-propylquinoline | R-OH, Base | 4-Alkoxy-8-fluoro-2-propylquinoline | Nucleophilic Substitution (Alkoxylation) |

| 4-Chloro-8-fluoro-2-propylquinoline | R-SH, Base | 4-(Alkyl/Aryl)thio-8-fluoro-2-propylquinoline | Nucleophilic Substitution (Thiolation) |

| This compound | R-X, Base | 4-Alkoxy-8-fluoro-2-propylquinoline | O-Alkylation |

Analog Synthesis and Structural Diversification

The synthesis of analogs and the structural diversification of this compound are key for exploring its potential applications. This is primarily achieved by modifying the substituents at the 2- and 4-positions and on the quinoline ring.

The 4-position, as previously discussed, is a prime site for diversification. Starting from the 4-chloro intermediate, a multitude of amines, alcohols, and thiols can be introduced, leading to a large library of derivatives with varying electronic and steric properties. For example, the synthesis of various 4-aminoquinoline derivatives can be achieved by reacting 4-chloro-8-fluoro-2-propylquinoline with a diverse set of primary and secondary amines.

The 2-propyl group can also be a point of modification, although this would typically require starting from a different precursor in the initial quinoline synthesis. For instance, by employing different β-ketoesters in a Conrad-Limpach-type synthesis with 2-fluoroaniline, a variety of alkyl or aryl groups can be installed at the 2-position. This allows for the exploration of the impact of the size and nature of the C2-substituent on the compound's properties.

Furthermore, the aromatic core of the quinoline can be functionalized. While direct electrophilic substitution might lack regioselectivity, modern cross-coupling reactions could be employed if a suitable handle (e.g., a bromo or iodo substituent) is present on the ring. This would allow for the introduction of aryl, heteroaryl, or other carbon-based substituents.

The combination of these diversification strategies allows for the systematic modification of the this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Table 2: Strategies for Analog Synthesis and Structural Diversification

| Position of Modification | Synthetic Strategy | Precursor | Example of Introduced Groups |

| 4-Position | Nucleophilic Aromatic Substitution | 4-Chloro-8-fluoro-2-propylquinoline | Amines, Alkoxides, Thiolates |

| 2-Position | Variation in Conrad-Limpach Synthesis | 2-Fluoroaniline | Different alkyl or aryl groups |

| Aromatic Ring | Cross-Coupling Reactions | Halogenated this compound | Aryl, Heteroaryl, Alkynyl groups |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Positional Effects of Fluorine on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance their therapeutic potential. researchgate.net The position of the fluorine atom on the quinoline (B57606) ring is a critical determinant of its effect on biological activity.

Position 8: Fluorine substitution at the C-8 position, as in the title compound, is known to enhance biological activity and improve pharmacokinetic properties. The high electronegativity of the fluorine atom at this position creates a unique electronic environment that can influence the entire molecule through inductive and resonance effects. In some quinolone series, a methoxy (B1213986) group or halogen at C-8 has been linked to higher activity against resistant bacterial strains. nih.gov

Position 6: The fluorine atom at the C-6 position is a hallmark of second, third, and fourth-generation fluoroquinolone antibiotics. nih.govmdpi.com This modification significantly broadens the spectrum of antimicrobial activity compared to non-fluorinated analogs. nih.govmdpi.com For many quinolones, the C-6 fluorine is considered optimal for potent activity. mdpi.com

Position 7: While substitution at C-7 is often a larger group like piperazine (B1678402) or pyrrolidine (B122466) to enhance antimicrobial activity, the presence of fluorine elsewhere on the ring complements these effects. mdpi.com

Other Positions: Studies on styrylquinolines have shown that altering a fluorine atom from the para-position (on a phenyl ring substituent) to the ortho-position can lead to a significant decrease in activity, highlighting the strict spatial and electronic requirements for optimal target interaction. nih.gov

The introduction of fluorine can enhance lipophilicity, which may improve its interaction with biological targets, and increase metabolic stability. researchgate.net

Table 1: Influence of Fluorine Position on Quinolone/Quinoline Activity

| Position of Fluorine | Observed Effect on Biological Activity | References |

| C-8 | Enhances biological activity and pharmacokinetic properties. Can increase activity against resistant strains. nih.gov | nih.gov |

| C-6 | Crucial for broad-spectrum antibacterial activity in many fluoroquinolones. nih.govmdpi.com Often considered the optimal position for this substituent. mdpi.com | nih.govmdpi.com |

| C-5 or C-7 | Can enhance biological activity and stability. The substituent at C-7 is often responsible for direct interaction with enzymes like topoisomerase II. mdpi.com | mdpi.com |

| C-4 (on a phenyl substituent) | Favorable for improving antiplasmodial activity in certain analog series. nih.gov | nih.gov |

Impact of the Propyl Substituent on Pharmacological Profile

The nature of the substituent at the C-2 position of the quinoline ring plays a significant role in defining the compound's pharmacological profile. In 8-Fluoro-2-propyl-4-quinolinol, this position is occupied by a propyl group.

Research on related 8-hydroxyquinoline (B1678124) derivatives suggests that alkyl substituents at C-2 can influence biological activity. For instance, a study on GLI1 inhibitors indicated that a terminal propyl substituent can fit into hydrophobic regions of the target protein. nih.gov This suggests that the propyl group in this compound may contribute to target binding through hydrophobic interactions.

Studies on other quinoline analogs demonstrate the importance of the C-2 substituent's size and nature.

The synthesis of 2-isopropyl and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline yielded compounds with significant inhibitory activity against the dengue virus, with the isopropyl-substituted derivative showing slightly higher potency. mdpi.com

In a series of antimycobacterial quinolines, the activity was influenced by various substituents at the C-2 position, among others. tandfonline.com

The process of introducing alkyl groups at the C-2 position can be affected by the size and shape of the substituents. mdpi.com

Table 2: Effect of C-2 Alkyl Substituents on the Activity of Quinoline Analogs

| C-2 Substituent | Compound Series | Observed Biological Effect | Reference |

| Propyl | GLI1 Inhibitors | Fits into hydrophobic regions of the target. | nih.gov |

| Isopropyl | Dichloro-8-hydroxyquinolines | Exhibited potent antiviral activity (IC₅₀ = 3.03 µM). | mdpi.com |

| Isobutyl | Dichloro-8-hydroxyquinolines | Showed significant antiviral activity (IC₅₀ = 5.23 µM). | mdpi.com |

| Methyl | Pyrano[3,2-h]quinolones | 9-methyl analogues were the least potent in a series of anticancer agents. | mdpi.com |

Role of the 4-Hydroxyl Group in Ligand-Target Interactions

The 4-hydroxy group is a critical pharmacophoric feature in many biologically active quinoline derivatives. It exists in tautomeric equilibrium with its keto form, 4-quinolinone. This functionality is pivotal for several types of interactions:

Metal Chelation: The 4-hydroxy group, often in concert with the quinoline nitrogen or an adjacent carbonyl group, can chelate metal ions. researchgate.netthieme-connect.com This is a key mechanism for HIV-1 integrase inhibitors, which bind to essential magnesium ions in the enzyme's active site. thieme-connect.com Hydroxyquinolines are known to chelate various vital metals, including iron, copper, and zinc. researchgate.net

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in a biological target's binding site. mdpi.com This hydrogen bonding capability also influences the molecule's solubility and intermolecular interactions.

Interaction with Target Enzymes: In many quinolone antibacterials, the 4-oxo group (the tautomer of 4-hydroxy) is essential for binding to the DNA gyrase-DNA complex, a key step in their mechanism of action.

However, the interaction potential of the 4-hydroxyl group can be influenced by adjacent substituents. In some 4-hydroxy-2-quinolinones, the hydroxyl group is involved in a strong intramolecular hydrogen bond with the C-2 carbonyl oxygen, which may limit its ability to interact with external targets. mdpi.com

SAR Analysis of this compound Analogs

The biological activity of this compound can be modulated by making structural modifications at various positions on the quinoline ring. SAR studies on related compounds provide insights into which changes are likely to be favorable.

C-3 Position: Introduction of a substituent at the C-3 position is a common strategy. In a series of 4-hydroxyquinoline-3-carboxamides, analgesic activity was not strongly affected by substituents on the main quinolone ring, but rather by the nature of the N-substituted group. najah.edu

C-5 and C-7 Positions: These are key sites for modification. In fluoroquinolones, a large heterocyclic substituent at C-7 (e.g., piperazine) is critical for antibacterial potency and spectrum. mdpi.com Substituents at C-5 can affect the molecule's penetration into cells and binding to the target. mdpi.com

Phenyl Ring Substituents (in analogs): In studies where a phenyl ring is attached to the quinoline core, its substitution pattern is crucial. Electron-withdrawing groups like fluoro, chloro, and nitro often enhance activity, whereas electron-donating groups can have varied effects. tandfonline.complos.org The position of the substituent (ortho, meta, para) can dramatically alter potency. nih.gov

Table 3: General SAR Summary for Quinoline/Quinolone Analogs

| Position | Favorable Substituents/Modifications | General Effect | References |

| N-1 | Small alkyl (e.g., ethyl, cyclopropyl) or specific aryl groups (e.g., p-fluorophenyl). | Greatly influences antibacterial potency. | nih.govmsu.edu |

| C-2 | Alkyl groups of appropriate size (e.g., propyl) for hydrophobic interactions. | Can modulate binding affinity and specificity. | nih.govmdpi.com |

| C-3 | Carboxylic acid is essential for antibacterial quinolones; other groups modulate different activities. | Key for DNA gyrase binding in antibacterials. | msu.edu |

| C-4 | Hydroxyl/Oxo group. | Essential for metal chelation and target binding. | thieme-connect.commdpi.com |

| C-6 | Fluorine. | Enhances broad-spectrum antibacterial activity. | nih.govmdpi.com |

| C-7 | Nitrogen-containing heterocycles (e.g., piperazine). | Improves antibacterial spectrum and potency. | mdpi.com |

| C-8 | Halogen (e.g., Fluorine) or Methoxy group. | Can increase potency and overcome resistance. | nih.gov |

Computational QSAR Modeling for Predicting Biological Activity

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org For quinoline derivatives, various QSAR models have been developed to predict activities ranging from antibacterial to anticancer and antimalarial. nih.govresearchgate.netnih.gov

The general approach involves:

Data Set Compilation: A series of quinoline analogs with measured biological activities (e.g., MIC, IC₅₀) is assembled. researchgate.net

Descriptor Calculation: Molecular descriptors representing various physicochemical properties (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule. sysrevpharm.orgresearchgate.net

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a predictive model. nih.govresearchgate.net

Validation: The model's statistical significance and predictive power are rigorously validated using internal (e.g., cross-validation) and external test sets. nih.govmdpi.com

A 3D-QSAR study on ring-substituted quinolines with anti-tuberculosis activity successfully generated statistically significant CoMFA and CoMSIA models, which helped identify novel features that could be incorporated to improve activity. nih.gov Another QSAR study on 2,4-disubstituted 6-fluoroquinolines developed a robust model (R² = 0.921) that identified specific physicochemical properties positively and negatively associated with antiplasmodial activity. nih.gov These models provide valuable insights for the rational design of new, more potent analogs. nih.govnih.gov

Table 4: Example of a QSAR Model for Quinolone Derivatives

| Model Type | Statistical Parameters | Key Descriptors/Fields | Application | Reference |

| 3D-QSAR (CoMFA) | Statistically significant models generated. | Steric and electrostatic fields. | Identification of features to improve anti-tuberculosis activity. | nih.gov |

| 2D-QSAR (MLR) | r² = 0.910, SEE = 0.171 | Atomic charges on specific carbons (qC3, qC8, qC10, etc.). | Prediction of antimalarial activity for quinolon-4(1H)-imine derivatives. | unram.ac.id |

| 2D-QSAR (GFA) | R² = 0.921, Q²cv = 0.801, R²pred = 0.901 | n5Ring, GGI9, TDB7u, TDB8u, RDF75i. | Relating structure to antiplasmodial activity of 6-fluoroquinolines. | nih.gov |

| Field-Based QSAR | R² = 0.80, Q² = 0.763 | Field-based descriptors. | Designing new inhibitors for JAK3 and CYP3A4 enzymes. | mdpi.com |

Mechanistic Investigations and Molecular Target Elucidation

Cellular and Subcellular Mechanisms of Action

The mechanisms through which quinolinol derivatives exert their effects are diverse, ranging from the inhibition of essential enzymes to the modulation of cellular signaling pathways.

Topoisomerases: A primary mechanism of action for many fluoroquinolone compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. mdpi.com Fluoroquinolones stabilize the complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. nih.gov For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. wikipedia.org The fluorine atom at the C-8 position, as seen in 8-Fluoro-2-propyl-4-quinolinol, can be a feature of some quinolone antibiotics. wikipedia.org

Kinases: Certain quinoline (B57606) derivatives have been investigated as kinase inhibitors. For instance, some have been designed as selective inhibitors of Aurora A kinase, a key regulator of cell division, arresting the cell cycle and inducing apoptosis in cancer cell lines. researcher.life Molecular docking studies of some quinazoline (B50416) derivatives have shown that a fluorine group can contribute to binding in the hinge region of the kinase active site. researcher.life

Other Enzymes: Structurally related quinolinones have also been evaluated for their inhibitory effects on other enzymes. For example, various fluoroquinolone drugs have demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type inhibition. mdpi.com

Table 1: Inhibitory Activity of Selected Fluoroquinolones Against Tyrosinase

| Compound | IC₅₀ (µM) |

|---|---|

| Enoxacin | 28 ± 4 |

| Sparfloxacin | 30 ± 2.8 |

| Gemifloxacin | 34 ± 2 |

| Ciprofloxacin | 37 ± 2 |

| Levofloxacin | 39 ± 2 |

| Ofloxacin | 40 ± 2 |

| Moxifloxacin | 50 ± 1.9 |

Data sourced from studies on mushroom tyrosinase. mdpi.com

Quinoline derivatives have been explored as ligands for various receptors. A series of these compounds have been identified as selective, noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with some exhibiting high potency. nih.gov Additionally, virtual screening and binding assays have identified quinoline-like structures as potential ligands for the dopamine (B1211576) D3 receptor. mdpi.com The interaction of quinoline-based molecules with receptors such as c-Met, EGF, and VEGF has also been a focus of cancer research. nih.gov The quinoline ring can play a crucial role in binding to the receptor's active site through interactions like π-π stacking. nih.gov

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. nih.govnih.gov Small molecules can act as inhibitors or stabilizers of these interactions, either by binding directly to the interface (orthosteric modulation) or at a different site that induces a conformational change (allosteric modulation). nih.gov While specific studies on this compound in this context are lacking, the general principles of PPI modulation by small molecules provide a framework for its potential activities. ajwilsonresearch.com The relatively flat and large surfaces of PPIs have traditionally been considered challenging targets for small molecules. nih.gov

Beyond the indirect interaction with DNA via topoisomerase inhibition, some quinoline analogs can directly interact with nucleic acids. For example, certain quinoline analogues of the antibiotic echinomycin (B1671085) have been shown to behave as bifunctional intercalators of DNA. nih.gov This intercalation can lead to changes in the DNA structure, such as unwinding of the double helix. nih.gov The chromophore moieties of these molecules play a significant role in their binding affinity and sequence selectivity for DNA. nih.gov

Identification and Validation of Specific Biological Targets

For the fluoroquinolone class of compounds, the primary and validated biological targets in bacteria are DNA gyrase and topoisomerase IV . nih.govnih.gov The differential activity against these two enzymes often determines the spectrum of activity against Gram-positive and Gram-negative bacteria. wikipedia.org

In eukaryotic cells, potential targets for quinoline derivatives are more diverse and include various kinases (e.g., Aurora A kinase) and receptors (e.g., mGlu1, dopamine D3, c-Met). researcher.lifenih.govmdpi.comnih.gov The specific cellular targets of a given quinolinol derivative are highly dependent on its substitution pattern.

Signaling Pathway Modulation by this compound

A well-documented role for 2-alkyl-4-quinolones (AQs) is their involvement in the quorum-sensing (QS) system of the bacterium Pseudomonas aeruginosa. nih.gov In this system, molecules such as 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ) act as signaling molecules. nih.govmdpi.com These AQs regulate the expression of numerous virulence factors and are crucial for the pathogenicity of this organism. nih.govresearchgate.net The pqs system is interlinked with other QS pathways in P. aeruginosa, forming a complex regulatory network. nih.gov Given its 2-propyl-4-quinolinol core, it is plausible that this compound could modulate similar bacterial signaling pathways, although this has not been experimentally confirmed.

Preclinical Pharmacological and Biological Activity Profiling

In Vitro Biological Activity Assessments

Investigations into the in vitro biological effects of 8-Fluoro-2-propyl-4-quinolinol were explored through targeted searches of scientific databases. While the broader class of quinoline (B57606) and quinolinol derivatives has been extensively studied for various biological activities, specific data for this compound is notably absent from the current body of published research.

Cell-Based Assays for Efficacy (e.g., Anti-proliferative, Anti-microbial, Anti-parasitic)

A thorough search of published scientific literature yielded no specific studies detailing the anti-proliferative, anti-microbial, or anti-parasitic efficacy of this compound in cell-based assays. While numerous studies document the anti-proliferative nih.govresearchgate.netnih.govplos.orgresearchgate.net, anti-microbial mdpi.comresearchgate.netnih.govnih.gov, and anti-parasitic nih.govacs.orgnih.govnih.gov activities of other quinoline derivatives, data for this particular compound could not be located. Therefore, no data tables on its efficacy against cancer cell lines, bacterial strains, or parasites can be provided.

Enzyme Assays and Biochemical Profiling

There is no available information in the scientific literature regarding the evaluation of this compound in specific enzyme assays or through broader biochemical profiling. Consequently, its mechanism of action and potential enzymatic targets remain uncharacterized in public domain research.

Cellular Uptake and Distribution Studies

Specific studies investigating the cellular uptake, distribution, or membrane permeability of this compound have not been reported in the available scientific literature. While some research discusses the cellular uptake mechanisms for other quinoline-based compounds, this information cannot be extrapolated to the title compound. nih.govnih.gov

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of this compound has not been described in the available scientific literature.

Evaluation of Efficacy in Rodent Models of Disease (e.g., Infection, Inflammation, Cancer)

A comprehensive search did not yield any published studies on the evaluation of this compound in rodent models of any disease state, including but not limited to infection, inflammation, or cancer. Therefore, no data on its in vivo efficacy is available. nih.govacs.org

Pharmacodynamic Characterization in Animal Systems

No publicly available studies were identified that investigated the pharmacodynamic properties of this compound in animal models. Consequently, no data on its mechanism of action, target engagement, or physiological effects in vivo can be presented.

Metabolic Fate Investigations in Animal Models (e.g., Metabolite Identification, Biotransformation Pathways)

There is no available information from animal studies detailing the metabolic fate of this compound. Research on the absorption, distribution, metabolism, and excretion (ADME) profile, including the identification of key metabolites and the elucidation of its biotransformation pathways, has not been published in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to predict the binding affinity and mode of a small molecule ligand within the active site of a target protein.

For 8-Fluoro-2-propyl-4-quinolinol, docking simulations would be a primary step to identify potential biological targets and hypothesize its mechanism of action. The quinoline (B57606) core is known to interact with a variety of enzymes, including kinases, DNA gyrase, reverse transcriptase, and dihydrofolate reductase (DHFR). nih.govjneonatalsurg.comnih.gov The simulation involves preparing the 3D structure of the ligand and the target protein and then using a scoring algorithm to rank the possible binding poses based on their predicted binding energy.

Key interactions that would be analyzed include hydrogen bonds formed by the 4-hydroxyl group and the quinoline nitrogen, hydrophobic interactions involving the 2-propyl group and the aromatic rings, and potential halogen bonds from the 8-fluoro substituent. The results, typically given as a docking score in kcal/mol or kJ/mol, provide a quantitative estimate of binding affinity. For instance, studies on other quinoline derivatives have shown strong binding affinities to various targets, indicating the potential of this scaffold. jneonatalsurg.comnih.govorientjchem.org

| Example Quinoline Derivative | Target Protein | Docking Score | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acid derivative | Plasmodium falciparum DHFR | -10.2 kcal/mol | jneonatalsurg.com |

| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | -10.67 kcal/mol | nih.gov |

| (3,4-Dichloro-phenyl)-acetic acid quinolin-8-yloxy derivative | Aurora A kinase | -8.20 kJ/mol | orientjchem.org |

This table presents representative docking scores for various quinoline derivatives against different biological targets to illustrate the data obtained from such simulations. The scores indicate strong predicted binding affinities.

Dynamics Simulations and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the flexibility of the protein's active site upon ligand binding. mdpi.com

Conformational analysis, which can be a component of MD studies, focuses on identifying the low-energy, three-dimensional arrangements (conformations) of the molecule. The flexibility of the 2-propyl chain in this compound would be of particular interest, as its orientation can significantly influence how the molecule fits within a binding pocket.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. scirp.org These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.

For this compound, DFT calculations could be used to optimize its molecular geometry and calculate its electronic structure. A key output of these calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. scirp.orgirjweb.com A smaller gap suggests higher reactivity. These calculations can help explain the molecule's potential to participate in charge-transfer interactions with biological targets. scirp.org

| Parameter | Value (eV) for Quinoline | Significance |

|---|---|---|

| EHOMO | -6.646 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.816 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.83 | Indicates chemical reactivity and stability; a larger gap implies greater stability. |

This table presents example DFT-calculated electronic properties for the parent quinoline molecule as a reference. scirp.org Similar calculations for this compound would reveal the influence of its specific substituents on these parameters.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. researchgate.net

A pharmacophore model could be developed for this compound in two ways. If a known active complex is available, a structure-based pharmacophore can be generated from the key interactions in the binding site. jneonatalsurg.com Alternatively, if a set of active quinoline analogs is known, a ligand-based model can be created by aligning them and identifying common chemical features. rsc.org Such a model for this compound class would likely include:

An aromatic ring feature for the quinoline core.

A hydrogen bond acceptor (the quinoline nitrogen).

A hydrogen bond donor (the 4-hydroxyl group).

A hydrophobic feature (the 2-propyl group).

A halogen bond donor or hydrophobic feature (the 8-fluoro group).

Once validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel compounds that possess the same critical features and are therefore likely to have similar biological activity. nih.govresearchgate.net

In Silico Ligand-Based and Structure-Based Design Approaches

Computational methods are integral to the rational design of new and improved molecules. These strategies are broadly categorized as ligand-based or structure-based.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown, relying instead on the structures of known active and inactive molecules. nih.gov For this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed using a series of related analogs. mdpi.com A 3D-QSAR model would correlate the biological activity of the compounds with their 3D physicochemical properties (e.g., steric and electrostatic fields), providing a predictive model that can guide the design of new derivatives with enhanced potency. mdpi.comnih.gov

Structure-Based Design: When the crystal structure of the target is available, structure-based design is the preferred method. jneonatalsurg.com Starting with the docked pose of this compound within the target's active site, medicinal chemists can make targeted modifications to its structure. For example, observing an empty hydrophobic pocket near the 2-propyl group might suggest that extending the alkyl chain could improve binding affinity. Similarly, identifying a nearby amino acid residue that could act as a hydrogen bond partner might prompt the addition of a polar functional group to the quinoline ring. researchgate.net This iterative process of design, docking, and scoring allows for the in silico optimization of the lead compound before committing to chemical synthesis. nih.gov

Advanced Research Applications and Methodological Contributions

Development as a Chemical Probe for Biological Pathway Delineation

Currently, there is no specific information available in the scientific literature regarding the development or application of 8-Fluoro-2-propyl-4-quinolinol as a chemical probe for the delineation of biological pathways. Research on analogous compounds, such as 8-fluoro-4-hydroxy-2-methylquinoline, suggests potential for creating fluorescent substances for bioimaging to monitor cellular activities in vitro. ossila.com However, dedicated studies to develop this compound for such purposes have not been found.

Integration in Materials Science Research (e.g., Optoelectronic Applications, Dye Synthesis)

While quinoline (B57606) derivatives are utilized in the synthesis of dyes for applications like dye-sensitized solar cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs) due to their conjugated molecular structure, there is no specific research detailing the integration of this compound in materials science. ossila.com The closely related compound, 8-fluoro-4-hydroxy-2-methylquinoline, is noted as a fluorinated heterocyclic building block for materials synthesis in OLEDs and DSSCs. ossila.com This suggests that this compound might possess properties of interest for such applications, but empirical data from dedicated studies are lacking in the available literature.

Innovative Analytical Methodologies for Detection and Quantification in Research Matrices

No innovative analytical methodologies specifically developed for the detection and quantification of this compound in research matrices have been reported in the scientific literature. General analytical methods for the broader class of fluoroquinolones, such as liquid chromatography, are well-established for their determination in biological fluids and pharmaceutical formulations. However, methods tailored to the specific properties and potential research contexts of this compound have not been described.

Future Research Directions and Translational Potential in Basic Science

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of quinoline (B57606) derivatives can be achieved through various established methods, such as the Gould-Jacobs reaction, which is a versatile method for synthesizing quinolin-4-ones. Methodological advancements in organic synthesis could offer more efficient and stereoselective routes to 8-Fluoro-2-propyl-4-quinolinol and its analogs. The development of novel catalytic systems or flow chemistry approaches could streamline its production, enabling more extensive biological screening. Further research into optimizing reaction conditions and exploring diverse starting materials could lead to higher yields and purity, which are critical for pharmacological studies.

Expanding the Scope of Biological Target Exploration

The biological targets of many quinoline derivatives are well-documented and include DNA gyrase, topoisomerase IV, and various kinases. However, the specific molecular targets of this compound have not been identified. Future research should focus on comprehensive screening against a panel of biological targets to elucidate its mechanism of action. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed to identify and validate its binding partners. Understanding the specific targets will be crucial for defining its potential therapeutic applications. The 4-hydroxy-2-quinolinone scaffold, a related structure, is recognized as an attractive privileged structure in drug discovery with a wide array of biological activities. mdpi.com

Synergistic Research with Other Chemical Entities

Investigating the synergistic potential of this compound with existing therapeutic agents could open new avenues for combination therapies. For instance, some 8-hydroxyquinoline (B1678124) derivatives have shown synergistic activity with antibiotics against resistant bacterial strains. nih.gov Similar studies could be designed for this compound to assess its ability to enhance the efficacy of current drugs or overcome resistance mechanisms. High-throughput screening of this compound in combination with various approved drugs against different disease models would be a valuable starting point.

Contribution to Fundamental Understanding of Quinoline Biology

Detailed investigation of this compound can contribute significantly to the fundamental understanding of quinoline biology. By studying its structure-activity relationships, researchers can gain insights into how specific substitutions on the quinoline ring influence biological activity. This knowledge can guide the rational design of novel quinoline-based compounds with improved potency and selectivity. Furthermore, elucidating the metabolic pathways and potential off-target effects of this compound will provide a more complete picture of its biological profile and inform the development of safer and more effective quinoline-based therapeutics. The diverse biological activities of quinoline and quinolone derivatives, ranging from antioxidant and anti-inflammatory to antimicrobial and anticancer, underscore the importance of such fundamental research. mdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 8-Fluoro-2-propyl-4-quinolinol, and what are the critical reaction conditions?

Answer:

The synthesis typically involves multi-step strategies, leveraging alkylation and fluorination. For example:

- Step 1 : Alkylation of a quinolinol precursor (e.g., 8-hydroxyquinoline) with a propylating agent (e.g., isopropyl lithium) under inert, low-temperature conditions (-78°C to 0°C) to introduce the 2-propyl group .

- Step 2 : Fluorination at position 8 using electrophilic fluorinating agents (e.g., Selectfluor®) or via halogen exchange (e.g., Balz-Schiemann reaction) .

- Critical Conditions : Strict temperature control during alkylation to avoid side reactions, anhydrous solvents (e.g., THF or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can regioselectivity challenges in introducing the fluorine and propyl groups be addressed?

Answer:

Regioselectivity is influenced by directing groups and reaction design:

- Directing Groups : Use protecting groups (e.g., methoxy at position 8) to block undesired sites during alkylation. Subsequent demethylation restores the hydroxyl group .

- Catalytic Strategies : Transition-metal catalysts (e.g., Pd or Cu) can enhance selectivity in cross-coupling reactions for propyl group introduction .

- Fluorination Control : Electrophilic fluorination agents target electron-rich positions, while steric effects from the 2-propyl group may direct fluorine to position 7. Validate regiochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. ¹⁹F NMR for fluorine environment analysis .

- HPLC/MS : Reverse-phase HPLC with UV/Vis detection (λ ~250–300 nm for quinoline derivatives) and mass spectrometry for molecular ion verification (e.g., [M+H]⁺) .

- Elemental Analysis : Validate C, H, N, and F percentages against theoretical values .

Advanced: How can researchers investigate the stability and decomposition pathways of this compound under varying conditions?

Answer:

- Stress Testing : Expose the compound to heat (e.g., 40–80°C), light (UV/Vis), and pH extremes (1–13). Monitor degradation via HPLC and identify by-products using LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability and decomposition temperatures .

- Kinetic Studies : Measure hydrolysis rates in aqueous buffers at different pH levels to model shelf-life .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C.

- Use desiccants (e.g., silica gel) to prevent moisture absorption, which can hydrolyze the quinolinol hydroxyl group .

Advanced: How can computational methods aid in predicting the reactivity or biological activity of this compound?

Answer:

- DFT Calculations : Model electronic effects of fluorine and propyl groups on reaction intermediates (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes in antimicrobial pathways) using software like AutoDock or Schrödinger .

- QSAR Modeling : Correlate structural features (e.g., logP from the propyl group) with activity data from analogous fluoroquinolines .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictions in reported biological activity data for similar fluoroquinolines be resolved?

Answer:

- Meta-Analysis : Compare datasets for purity (HPLC), assay conditions (e.g., microbial strain variability), and substituent effects (e.g., 2-propyl vs. 2-methyl) .

- Dose-Response Studies : Replicate experiments across multiple concentrations to identify EC₅₀/IC₅₀ trends .

- Structural Confirmation : Ensure reported compounds are not regioisomers by cross-referencing spectral data .

Basic: What spectroscopic signatures distinguish this compound from its regioisomers?

Answer:

- ¹H NMR : Propyl group protons (δ ~0.8–1.6 ppm) and coupling patterns from fluorine (e.g., ¹H-¹⁹F splitting in adjacent positions) .

- ¹⁹F NMR : Single peak near δ -110 to -120 ppm for aromatic fluorine .

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F stretch (~1200 cm⁻¹) .

Advanced: What methodologies are suitable for studying the environmental fate of this compound?

Answer:

- Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze interactions with environmental surfaces (e.g., silica, clay) .

- Biodegradation Assays : Incubate with soil/water microbiota and track degradation via LC-MS or ¹⁹F NMR .

- Ecotoxicity Screening : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.